Alkylation: Introducing alkyl groups at different positions of the purine ring using alkyl halides. [, , ]
Nucleophilic Substitution: Substituting a leaving group on the purine ring with various nucleophiles like amines. [, , ]
Cyclization Reactions: Forming the purine ring system from acyclic precursors using various reagents and reaction conditions. [, ]
Adenosine Receptor Interactions: Purine derivatives are known to interact with adenosine receptors, which are involved in various physiological processes. [, , , , , ]
Ion Channel Modulation: Certain purine derivatives can modulate ion channel activity, affecting cellular excitability and signaling. [, ]
Related Compounds
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)
Compound Description: Linagliptin (BI 1356) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for treating type 2 diabetes. [, ] Its mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1). [, ] By inhibiting DPP-4, Linagliptin increases GLP-1 levels, improving glycemic control. [, ] Studies in rodent models demonstrated significant improvements in glycemic control and increased basal GLP-1 levels with chronic Linagliptin treatment. [, ]
Compound Description: This compound is another designation for Linagliptin, a potent and selective DPP-4 inhibitor. [] It exhibits a long duration of action and is under development for type 2 diabetes treatment. [] Linagliptin primarily undergoes fecal excretion, with unchanged Linagliptin representing the most abundant form in various matrices. []
Compound Description: CD1790 is a significant metabolite of Linagliptin, formed via a two-step CYP3A4-dependent oxidation followed by stereoselective reduction involving Aldo-keto reductases and carbonyl reductases. [] Although a minor contributor to Linagliptin's overall elimination, CD1790 represents a significant portion of the parent compound's systemic exposure after oral administration. []
Compound Description: CD10604 serves as an intermediary metabolite in the metabolic pathway of Linagliptin to CD1790. [] Its formation from Linagliptin is primarily mediated by the CYP3A4 enzyme, representing the rate-limiting step in the generation of CD1790. []
1-(Oxoalkyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones (Ia - Xa, Ib - Xb, and Ic - Xc)
Compound Description: This series of compounds, with varying alkyl chain lengths at the 1-position oxoalkyl group (2-oxopropyl, 3-oxobutyl, and 5-oxohexyl), were synthesized through the alkylation of alkali metal salts of 3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones with methyl vinyl ketone. [] The study investigated the impact of these compounds on platelet and erythrocyte aggregation. []
Compound Description: This synthetic theophylline derivative was investigated for its potential in treating exercise-induced asthma (EIA) in a study involving asthmatic patients. [] The study explored both short-term and preventative treatment strategies, comparing the compound's efficacy against a standard dose of anhydrous theophylline. []
Compound Description: L-97-1 acts as a water-soluble, small molecule antagonist of the A1 adenosine receptor (AR). [] Studies demonstrate its efficacy in reducing allergic responses to house dust mites in a rabbit model of asthma. [] Its mechanism involves blocking A1 ARs, mitigating the bronchoconstriction and airway hyperresponsiveness typically observed in asthma. []
Compound Description: This group of compounds, including the parent compound 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2) and its 8-alkylamino substituted analogs (11-17), were synthesized and evaluated for their cardiovascular effects. [] These compounds demonstrated varied activities, with compound 2 and its analog 15 exhibiting potent prophylactic antiarrhythmic effects, while analogs 11 and 12 displayed hypotensive properties. []
Compound Description: This compound, a synthetic derivative of theophylline, was investigated for its bronchodilatory and antiallergic properties in a double-blind, placebo-controlled study. [] Results indicated its efficacy in mitigating exercise-induced reductions in FEV1 (forced expiratory volume in 1 second), suggesting its potential as a treatment for exercise-induced bronchospasm. []
Compound Description: This purine derivative is identified as a potential coronavirus helicase inhibitor. [] It targets the helicase enzyme, a crucial component in viral replication, offering a potential therapeutic target for antiviral drug development. []
Compound Description: DDRI-9 is a novel DNA damage response (DDR) inhibitor. [] It disrupts DDR signaling by inhibiting the formation of phosphorylated histone variant H2AX foci, a hallmark of DNA damage. [] This disruption delays DNA repair and increases the cytotoxicity of anticancer drugs like etoposide and ionizing radiation. [] Additionally, DDRI-9 affects mitotic progression, leading to the accumulation of mitotic proteins and cell death. []
Compound Description: This series of compounds acts as potent and selective antagonists of the A₂B adenosine receptor. [] Researchers designed these antagonists based on molecular modeling studies, including comparative molecular field analysis (CoMFA), to enhance their selectivity and potency towards the A₂B adenosine receptor. []
Compound Description: This compound represents a potent and selective A₂B adenosine receptor antagonist. [] It displays high affinity for the human A₂B receptor (K_i = 9.4 nM) with significant selectivity over other adenosine receptor subtypes (A1, A2A, A3). [] This selectivity makes it a valuable tool for studying the physiological roles of the A₂B receptor and potentially developing therapeutic agents for diseases like asthma and diabetes. []
Compound Description: Compound 80 is a pyrazole-xanthine derivative displaying high affinity for the A₂B adenosine receptor (K_i = 4.0 nM) and good selectivity over other AR subtypes. [] Its simplified structure compared to other potent A₂B antagonists makes it a promising lead compound for developing novel therapeutics. []
Compound Description: MSX-3 is an adenosine A2A receptor antagonist. Studies in squirrel monkeys have shown that MSX-3 can either decrease or increase self-administration of cannabinoids like THC and anandamide depending on the dosage. [] This suggests a complex interplay with the endocannabinoid system.
Compound Description: SCH-442416 is a selective antagonist for the presynaptic adenosine A2A receptor. [] In squirrel monkeys, SCH-442416 decreased the reinforcing effects of THC, suggesting that selectively blocking presynaptic A2A receptors could be a novel pharmacological approach for treating marijuana dependence. []
Compound Description: KW-6002 is a selective antagonist for the postsynaptic adenosine A2A receptor. [, , , , ] It has shown efficacy in treating Parkinson's disease (PD) by potentiating the effects of L-DOPA and reducing motor impairments. [, , , ] Additionally, KW-6002 may play a role in reducing L-DOPA-induced dyskinesia (LID) in PD. []
Compound Description: ASP5854 is a novel dual antagonist of adenosine A1 and A2A receptors. [] It shows potent antagonistic activity on both A1 and A2A receptors with high specificity and no species differences. [] ASP5854 demonstrated improvement in motor function and neuroprotection in various animal models of Parkinson's disease. [] Furthermore, it exhibited cognitive-enhancing effects, suggesting its potential as a therapeutic agent for both Parkinson's disease and cognitive impairment. []
Compound Description: ST1535 is an adenosine A2A receptor antagonist. It displays a higher affinity for A2A receptors in the striatum compared to the hippocampus, supporting the concept of "typical" and "atypical" A2A binding sites. []
Compound Description: Chinoin-170 is a novel antitussive compound with bronchodilating properties. [] In vitro studies revealed that Chinoin-170 at high concentrations caused a slight decrease in ciliary beating frequency (CBF) in rat tracheal explants but showed no adverse effects on CBF in human mucosal explants. [] In vivo studies demonstrated that Chinoin-170 increased tracheobronchial mucociliary clearance in rabbits. []
Compound Description: WY-49051 is a potent H1-antagonist with a long duration of action and a favorable central nervous system profile. [] Unlike its predecessor, compound 8, which displayed undesirable antidopaminergic activity, WY-49051 exhibits potent antihistamine activity without significant antidopaminergic effects. []
Compound Description: This series of compounds was synthesized and evaluated for antihistaminic activity. [] Several compounds within this series showed promising activity by inhibiting histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats. [] These findings highlight their potential as antihistaminic agents. []
Compound Description: This series of compounds was synthesized and evaluated alongside 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones for their antihistaminic activity. [] While some members of this series displayed good antihistaminic properties, their overall activity was deemed lower compared to the related compounds containing a (phenylthio)propyl group at the 7-position. []
Compound Description: Fenetylline (Captagon) is a drug whose metabolism has been extensively studied. [] Seven novel metabolites, along with four previously identified substances, were found in the urine after oral administration. [] Researchers employed gas chromatography and mass spectrometry to identify these metabolites, providing insights into the drug's biotransformation pathways. []
Compound Description: This compound, particularly its two distinct crystalline polymorphs, Embodiment 1 and Embodiment 2, acts as potent xanthine phosphodiesterase-5 (PDE5) inhibitors. [] The polymorphs are characterized by unique powder X-ray diffraction patterns and differential scanning calorimetry images. [] These polymorphs hold promise for treating various physiological disorders, including erectile dysfunction. []
1-Methyl-3-isobutyl-8-[2-ethyl 1-(4-diphenylmethylpiperazinyl)]-3,7-dihydro(1H)purine-2,6-dione (S 9795)
Compound Description: S 9795 is a novel xanthine derivative demonstrating antiasthmatic properties in animal models. [] It is believed to exert its pharmacological effects by inhibiting phosphodiesterases, modulating cellular calcium (Ca2+) movements, or antagonizing purinergic receptors. [] In contrast to other xanthine derivatives like theophylline and IBMX, S 9795 inhibits glucose-induced insulin release from rat pancreatic islets, suggesting a distinct mechanism of action. []
Compound Description: MKS-492, a known type III cyclic nucleotide phosphodiesterase (PDE) isozyme inhibitor, has shown potent antiallergic effects in animal models. [] It effectively inhibits antigen-induced bronchoconstriction in guinea pigs and allergic cutaneous reactions in rats. [] Moreover, MKS-492 demonstrates inhibitory effects on platelet-activating factor (PAF)-induced bronchoconstriction, airway eosinophilia, and histamine release from mast cells. []
Compound Description: Tazifylline, also known as RS-49014, is a potent and selective histamine H1-receptor antagonist. [, ] Its long duration of action and rapid onset make it a promising antihistaminic agent. [, ] Studies in humans and animals demonstrate its effectiveness in inhibiting histamine-induced responses, including bronchoconstriction, skin inflammation, and anaphylactic reactions. [, ] Additionally, Tazifylline exhibits low affinity for other receptors like H2, alpha- and beta-adrenergic, serotonergic, and muscarinic receptors, suggesting a favorable safety profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.